molecular formula C10H13NO5 B12802064 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene CAS No. 6968-37-2

2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene

Cat. No.: B12802064
CAS No.: 6968-37-2
M. Wt: 227.21 g/mol
InChI Key: RKGDTKFMCVWVHB-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by its aromatic structure with methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene typically involves the nitration of 2-(Dimethoxymethyl)-1-methoxybenzene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the methoxy group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to prevent side reactions and ensure safety.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like tin(II) chloride in hydrochloric acid to yield 2-(Dimethoxymethyl)-1-methoxy-4-aminobenzene.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Reduction: 2-(Dimethoxymethyl)-1-methoxy-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anti-inflammatory activities.

Industry: In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action for 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene in chemical reactions involves the reactivity of its nitro and methoxy groups. The nitro group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring towards electrophilic substitution reactions. The methoxy groups, being electron-donating, can activate the ring towards nucleophilic substitution reactions.

Comparison with Similar Compounds

    2-Methoxy-4-nitrotoluene: Similar in structure but with a methyl group instead of a dimethoxymethyl group.

    4-Nitroanisole: Contains a nitro group and a single methoxy group on the benzene ring.

    2,4-Dimethoxynitrobenzene: Similar but with an additional methoxy group.

This detailed overview provides a comprehensive understanding of 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

6968-37-2

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(dimethoxymethyl)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C10H13NO5/c1-14-9-5-4-7(11(12)13)6-8(9)10(15-2)16-3/h4-6,10H,1-3H3

InChI Key

RKGDTKFMCVWVHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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